molecular formula C8H18ClNO2 B13469534 2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride

2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride

Cat. No.: B13469534
M. Wt: 195.69 g/mol
InChI Key: WBVAEFBDTLRSLI-UHFFFAOYSA-N
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Description

2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride is an organic compound with the molecular formula C8H17NO2·HCl. It is a derivative of propanol, featuring an amino group and a tetrahydropyran ring. This compound is of interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .

Scientific Research Applications

2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tetrahydropyran ring provides stability and enhances the compound’s ability to interact with various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride is unique due to its specific combination of an amino group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-amino-2-(oxan-4-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-8(9,6-10)7-2-4-11-5-3-7;/h7,10H,2-6,9H2,1H3;1H

InChI Key

WBVAEFBDTLRSLI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1CCOCC1)N.Cl

Origin of Product

United States

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